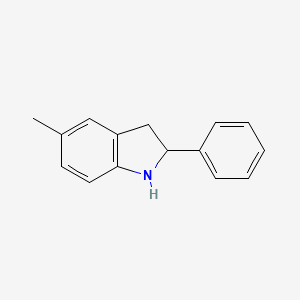

5-Methyl-2-phenylindoline

Description

Contextualization of Indoline (B122111) Scaffolds in Modern Chemical Research

The indoline scaffold, a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a fundamental structural motif in a multitude of natural products and synthetic molecules of significant biological importance. mdpi.com Unlike its aromatic counterpart, indole (B1671886), the saturated pyrroline (B1223166) ring of indoline imparts a three-dimensional geometry that is often crucial for specific molecular interactions with biological targets. nih.gov

Indoline derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to multiple, diverse biological receptors with high affinity. nih.gov This versatility has led to their incorporation into a wide array of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comnih.gov The chemical tractability of the indoline nucleus allows for extensive functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This adaptability makes the indoline scaffold a valuable starting point for the design and synthesis of novel drug candidates and molecular probes. organic-chemistry.org

Academic Significance of 5-Methyl-2-phenylindoline and Analogous Structures in Advanced Synthesis and Biological Inquiry

While direct and extensive research on this compound itself is limited in publicly available literature, its academic significance can be inferred from the substantial body of work on its unsaturated precursor, 5-Methyl-2-phenyl-1H-indole, and the established synthetic routes to convert indoles into indolines.

The precursor, 5-Methyl-2-phenyl-1H-indole, is a well-characterized compound with a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol . Current time information in Bangalore, IN. It is known to exhibit a range of biological activities, including antimicrobial and potential anti-inflammatory properties. Current time information in Bangalore, IN. The synthesis of this indole derivative is well-documented, often involving methods like the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Current time information in Bangalore, IN.

The transformation of 2-phenylindoles to their corresponding 2-phenylindolines is a well-established synthetic procedure. Common methods include catalytic hydrogenation using palladium on carbon or other transition metal catalysts, as well as various acid-catalyzed reduction techniques. google.comgoogle.com For instance, Brønsted acid-catalyzed transfer hydrogenation using Hantzsch dihydropyridine (B1217469) provides an efficient metal-free method for the synthesis of optically active indolines. organic-chemistry.orgacs.org Another approach involves the use of a borane (B79455) reagent in the presence of trifluoroacetic acid for the rapid and high-yield reduction of indoles to indolines. google.com

Given these established synthetic pathways, this compound is readily accessible from its indole analog. The introduction of the methyl group at the 5-position and the phenyl group at the 2-position on the indoline core is expected to influence its biological activity and physical properties. The lipophilicity and electronic environment of the molecule are altered compared to unsubstituted 2-phenylindoline (B1614884), which can have significant implications for its interaction with biological targets.

The academic inquiry into this compound and its analogs lies in the exploration of how these specific substitutions on the indoline framework modulate biological activity. Research on analogous structures, such as other substituted 2-phenylindolines, has shown their potential as chiral auxiliaries in asymmetric synthesis and as core components of pharmacologically active agents. lookchem.com Therefore, this compound represents a valuable, yet underexplored, molecule for further investigation in advanced synthesis and biological studies.

Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

5-methyl-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H15N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-9,15-16H,10H2,1H3 |

InChI Key |

OFPRFCPMUMSKNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Chemistry of the 5 Methyl 2 Phenylindoline Scaffold

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Core

The benzene (B151609) ring of the indoline core is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the secondary amine nitrogen. In 5-methyl-2-phenylindoline, the existing methyl group at the C5 position further enhances the electron density of the ring. Both the amino group and the methyl group are ortho-, para-directing substituents. libretexts.orglumenlearning.com Consequently, electrophilic attack is strongly directed to the positions ortho and para to the amino group (C4 and C6) and ortho to the methyl group (C4 and C6). The combined directing effects of the amino and methyl groups synergistically activate the C4 and C6 positions, making them the most probable sites for substitution.

Halogenation Reactions

The halogenation of indoline scaffolds proceeds via electrophilic aromatic substitution, typically yielding mono- or di-substituted products depending on the reaction conditions and the halogenating agent used. For this compound, the high electron density of the aromatic ring facilitates halogenation under mild conditions.

While specific studies on the halogenation of this compound are not extensively documented, reactions on analogous 2-arylindoles suggest that halogenation occurs on the indole (B1671886) nucleus. For instance, N-arylsulphonylation of 2-arylindoles with arylsulphonyl halides under phase-transfer conditions can be accompanied by 3-halogenation. rsc.org In the case of the indoline core, substitution is expected on the benzene ring at the most nucleophilic positions. Given the directing effects of the amine and C5-methyl group, the primary products of monohalogenation would be 4-halo- and 6-halo-5-methyl-2-phenylindoline. The use of common halogenating agents is anticipated to be effective, as shown in the table below which summarizes typical conditions for related substrates.

| Halogenating Agent | Substrate Type | Typical Position of Substitution | Reference Example |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | 1-Hydroxyindoles | C3 | Chlorination of 1-hydroxyindole-5,6-dicarbonitriles. researchgate.net |

| Sodium Hypochlorite (NaOCl) | 2-Phenylindole (B188600) | - | Used in the chlorination of 2-phenylindole. acs.org |

| Oxone/Halide Salts (e.g., NaCl, KBr) | N-protected Indoles | C2 or C3 | Green halogenation protocol for various indoles. nih.gov |

| Aryl Sulphonyl Halides (under PTC) | 2-Arylindoles | C3 | Concurrent N-sulphonylation and C3-halogenation. rsc.org |

Nitration Reactions

Nitration introduces a nitro (-NO₂) group onto the aromatic ring and is a cornerstone of electrophilic aromatic substitution. Research on N-protected indolines has demonstrated that nitration can be achieved with high regioselectivity. For example, the use of ferric nitrate allows for the selective nitration at the C5 position of N-protected indolines. researchgate.net Furthermore, a protocol utilizing ceric ammonium nitrate (CAN) on C5-substituted indolines has been shown to direct nitration to the C7 position, where chelation with a directing group controls the regioselectivity. researchgate.net

For the specific case of this compound, the C5 position is already occupied. Based on the activating and directing effects of the amine and methyl groups, nitration is expected to occur at either the C4 or C6 positions. Studies on the nitration of N-(2-methylphenyl)-succinimide, a related aniline (B41778) derivative, showed that product distribution was controlled by the alkyl group, yielding ortho/meta substituted products, including 2-methyl-5-nitroaniline. ulisboa.pt This suggests that nitration of this compound would likely yield a mixture of 4-nitro- and 6-nitro-5-methyl-2-phenylindoline, with the precise ratio depending on steric factors and the specific nitrating agent employed.

| Nitrating Agent | Substrate | Position of Nitration | Key Feature |

|---|---|---|---|

| Ferric Nitrate (Fe(NO₃)₃) | N-Protected Indolines | C5 | Mild conditions, high regioselectivity. researchgate.net |

| Ceric Ammonium Nitrate (CAN) | C5-Substituted Indolines | C7 | Regioselectivity controlled by a directing group. researchgate.net |

| HNO₃ / H₂SO₄ | Indoline-2-carboxylic acid (N-acetylated) | C5 | Classic nitrating conditions leading to C5 substitution before dehydrogenation. researchgate.net |

Sulfonation Reactions

Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is another key electrophilic aromatic substitution reaction. While direct sulfonation studies on this compound are scarce, the existence and commercial availability of 2-phenylindole-5-sulfonic acid and its sodium salt provide strong evidence for the preferred site of substitution on the closely related indole scaffold. biosynth.comchemicalpoint.euscbt.comnih.gov The C5 position is electronically activated in the indole ring. In the this compound system, the C5 position is blocked. The next most activated and sterically accessible positions are C6 and C4. Therefore, sulfonation of this compound with agents like fuming sulfuric acid is predicted to yield primarily this compound-6-sulfonic acid.

Kinetic Studies of Substituent Effects

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents already present on the aromatic ring. Electron-donating groups increase the rate of reaction by stabilizing the positive charge in the intermediate carbocation (arenium ion), while electron-withdrawing groups decrease the rate. libretexts.orglumenlearning.com

In this compound, both the secondary amine of the indoline ring and the C5-methyl group are electron-donating. The amino group is a powerful activating group, primarily through resonance, while the methyl group is a weaker activator, acting through an inductive effect. The presence of these two activating groups makes the benzene ring of this compound significantly more reactive towards electrophiles than benzene itself.

Oxidation Reactions of the Indoline Ring System

A primary and synthetically valuable transformation of the indoline ring system is its oxidation, or dehydrogenation, to the corresponding indole. This aromatization process is a key step in many synthetic routes to complex indole-containing molecules. researchgate.net Various reagents and catalytic systems have been developed to efficiently carry out this transformation.

Palladium on carbon (Pd/C) is a classic and effective catalyst for the dehydrogenation of indolines to indoles. researchgate.net Other methods include the use of stoichiometric oxidants like manganese dioxide (MnO₂). researchgate.net More recently, catalytic methods employing copper(I) salts with an organic percarbonate as the oxidant have been developed, offering a milder and scalable procedure. acs.org This Cu(I)-catalyzed method has been successfully applied to a variety of indoline substrates, including those with sensitive functional groups, providing the desired indoles in high yield. acs.org Additionally, co-catalytic systems using CuCl and an azo/hydrazide redox system under an oxygen atmosphere have been reported for the aerobic oxidative dehydrogenation of tertiary indolines. rsc.org For this compound, these methods would be expected to produce 5-methyl-2-phenylindole.

| Reagent/Catalyst System | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | High temperature, solvent | Heterogeneous, reliable | researchgate.net |

| Manganese Dioxide (MnO₂) | Reflux in benzene | Stoichiometric, effective | researchgate.net |

| [Cu(MeCN)₄]BF₄ / TBPC | Acetonitrile (B52724), 35 °C | Mild, catalytic, scalable | acs.org |

| CuCl / DMAP / O₂ | Acetonitrile, 40-60 °C | Aerobic, co-catalytic | rsc.org |

| Cytochrome P450 Enzymes | Biological system | Enzymatic aromatization | nih.gov |

Reduction Reactions and Hydrogenation Studies

The indoline ring represents a reduced form of the indole nucleus. Therefore, reduction reactions on the this compound scaffold primarily target the aromatic portions of the molecule: the fused benzene ring or the C2-phenyl substituent. The hydrogenation of indoles to indolines is a well-established but challenging reaction due to the aromatic stability of the indole ring and the potential for catalyst poisoning by the indoline product. nih.gov

Further reduction of the indoline core itself requires more forcing conditions. Catalytic hydrogenation of indoles can, under certain conditions, proceed past the indoline stage to yield octahydroindole, indicating the saturation of the benzene ring. nih.gov This suggests that the benzene ring of this compound can be hydrogenated. This transformation would likely require a robust catalyst, such as platinum or rhodium, under elevated hydrogen pressure and potentially acidic conditions to facilitate the disruption of aromaticity. The product of such a reaction would be 5-methyl-2-phenyl-octahydroindole. The phenyl ring at the C2 position could also be susceptible to hydrogenation, which would typically occur under similar or slightly more vigorous conditions than the hydrogenation of the fused benzene ring, leading to a 2-cyclohexyl derivative.

Functionalization at the Nitrogen Atom of the Indoline Ring

The nitrogen atom of the indoline ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's biological activity, selectivity, and pharmacokinetic profile.

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. uobaghdad.edu.iq In the context of the this compound scaffold, the nitrogen atom can act as the amine component. However, the more common application of the Mannich reaction with indole derivatives involves the functionalization of the C3 position of the indole ring, which is highly nucleophilic. chemtube3d.com For indoline, where the pyrrole (B145914) ring is saturated, the nitrogen atom is the most reactive site for such transformations.

While direct examples of Mannich reactions with this compound are not extensively reported, the general reactivity of indolines suggests that they can participate in this reaction. The reaction would involve the condensation of this compound with formaldehyde and a compound containing an active hydrogen, such as a ketone, to yield a β-amino carbonyl compound. The general scheme for a Mannich reaction involving an indoline derivative is depicted below:

General Scheme of a Mannich Reaction with an Indoline Derivative:

The resulting Mannich bases can serve as valuable intermediates for the synthesis of more complex molecules with potential biological activities. The introduction of an aminomethyl group can enhance the solubility and basicity of the parent molecule, which can be advantageous for drug development.

N-alkylation and N-acylation are fundamental reactions for modifying the indoline nitrogen. These transformations are crucial for introducing various functional groups that can alter the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom of the indoline ring can be achieved through various methods. A common approach involves the reaction of the indoline with an alkyl halide in the presence of a base. google.comgoogle.com For instance, the N-alkylation of 2-phenylindoline (B1614884) has been reported, providing a model for the reactivity of this compound. mdpi.com Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents represents a more environmentally friendly approach. nih.gov

N-Acylation: The acylation of the indoline nitrogen introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can influence the molecule's conformation. N-acylation is typically performed using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. clockss.org Chemoselective N-acylation of indoles using thioesters as the acyl source has also been reported as a mild and efficient method. beilstein-journals.org

The following table summarizes representative N-alkylation and N-acylation reactions applicable to the this compound scaffold based on the reactivity of similar indoline derivatives.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Methylation | Dimethyl sulfate, Base | 1,5-Dimethyl-2-phenylindoline |

| N-Benzylation | Benzyl bromide, Base | 1-Benzyl-5-methyl-2-phenylindoline |

| N-Acetylation | Acetic anhydride, Pyridine | 1-Acetyl-5-methyl-2-phenylindoline |

| N-Benzoylation | Benzoyl chloride, Triethylamine | 1-Benzoyl-5-methyl-2-phenylindoline |

Strategic Derivatization for Modulating Molecular Properties

The derivatization of the this compound scaffold is a key strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Oral bioavailability is a critical parameter for the success of a drug candidate. Poorly soluble compounds often exhibit low bioavailability. hilarispublisher.com Several strategies can be employed to enhance the bioavailability of molecules based on the this compound scaffold. These strategies often involve the introduction of functional groups that improve aqueous solubility and/or membrane permeability. patsnap.com

Common approaches include:

Introduction of Ionizable Groups: Incorporating basic amine functionalities or acidic groups can improve solubility in the physiological pH range.

Addition of Polar Groups: The introduction of hydroxyl, ether, or other polar moieties can increase hydrophilicity.

Prodrug Strategies: A prodrug is an inactive derivative of a drug molecule that undergoes conversion in the body to release the active drug. patsnap.com For the this compound scaffold, the nitrogen atom can be functionalized with a labile group that is cleaved in vivo to regenerate the parent indoline.

The design of moieties that can specifically interact with a biological target is a cornerstone of rational drug design. The indole and indoline scaffolds are considered "privileged structures" as they are found in many biologically active compounds and can interact with a variety of protein targets. researchgate.netnih.gov

Computational methods, such as pharmacophore modeling and 3D-QSAR studies, can be utilized to design derivatives of this compound with enhanced affinity and selectivity for a specific target. mdpi.comnih.gov This involves identifying the key structural features (pharmacophore) required for biological activity and then designing modifications to the scaffold that optimize these interactions. For example, substituents on the phenyl ring or at the nitrogen atom can be chosen to fit into specific binding pockets of a target enzyme or receptor.

Ring Opening and Ring Expansion Reactions

While functionalization of the existing scaffold is common, more profound structural modifications can be achieved through ring opening and ring expansion reactions of the indoline core. These transformations can lead to novel heterocyclic systems with distinct chemical and biological properties.

Ring Opening: The cleavage of the C-N bond in the indoline ring can lead to the formation of substituted styrenes. For instance, a ring-opening silylation of N-arylindoles via endocyclic C–N bond cleavage has been reported. rsc.org While this example involves an indole, similar reactivity could potentially be explored for N-acyl or otherwise activated indolines.

Ring Expansion: The expansion of the five-membered pyrrolidine ring of the indoline scaffold to a six- or seven-membered ring can generate novel benzo-fused nitrogen heterocycles. For example, the ring expansion of indoles to quinolines and benzazepines has been achieved through various synthetic methodologies. rsc.orgnih.govnih.govrsc.org A catalytic ring-expanding reaction of indoles to dibenzoazepine analogues has been enabled by cationic palladium(II) complexes, involving a C-N bond cleavage followed by recyclization. acs.org While these methods have been demonstrated on indoles, their application to the indoline system, potentially after a dehydrogenation step, could provide access to a diverse range of larger ring systems.

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates atoms from all starting materials. This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity.

While specific MCRs for the diversification of a pre-existing this compound scaffold are not extensively documented, the synthesis of related indoline and indole cores often employs MCRs, suggesting their potential utility in derivatizing the indoline framework. For instance, highly convergent and diastereoselective MCRs have been developed to access complex hydroindole cores, which are central features in various bioactive alkaloids. nih.gov These reactions demonstrate the power of MCRs in constructing functionally diverse indoline-based libraries. nih.gov

Furthermore, MCRs are instrumental in the modular assembly of indole alkaloids, allowing for the combination of various indole building blocks, formaldehyde, and amines in a single step to create diverse tetrahydrocarboline structures. nih.gov Methodologies such as Zn(II)-catalyzed divergent synthesis of polycyclic indolines through cycloadditions also highlight advanced strategies for creating fused indoline scaffolds. polimi.itnih.gov These examples underscore the principle that MCRs are a powerful tool for building molecular complexity and could be adapted to introduce diverse functional groups onto the this compound scaffold, particularly by engaging the reactive secondary amine.

Table 1: Examples of Multi-Component Reaction Strategies for Indoline/Indole Scaffolds This table presents general MCR strategies for related scaffolds, suggesting potential pathways for the diversification of this compound.

| Reaction Type | Reactants | Product Scaffold | Reference |

| Pictet-Spengler Reaction | Tryptamine, Aldehyde/Ketone | Tetrahydro-β-carboline | nih.gov |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino carboxamide | researchgate.net |

| [4+2] Cycloaddition | Indole, 1,2-Diaza-1,3-diene | Fused Polycyclic Indoline | polimi.itnih.gov |

| Diastereoselective MCR | Amine, Styrene, Acrylate | Quaternary Substituted Hydroindole | nih.gov |

Photophysical Properties and Fluorescence Quenching Mechanisms

The fluorescence properties of 2-aryl substituted indoles are of significant interest. nih.gov Studies on 5-methyl-2-phenylindole (MPI) show that its fluorescence is subject to quenching by various molecules, with carbon tetrachloride (CCl₄) being a well-studied example. tsijournals.comslideshare.net The quenching process, which is the reduction in fluorescence intensity, can occur through different mechanisms, including dynamic (collisional) and static quenching.

The mechanism involves the formation of an excited-state complex (exciplex) with charge-transfer characteristics, and the quenching reactions are considered to be diffusion-limited. tsijournals.com

Table 2: Photophysical Data for 5-Methyl-2-phenylindole Note: The following data is for the aromatic analogue 5-methyl-2-phenylindole, as specific data for this compound is not available.

| Parameter | Value | Conditions / Solvent | Reference |

| Excitation Wavelength (λex) | 280 nm | Benzene | slideshare.net |

| Fluorescence Emission Maximum (λem) | 332 nm | Not Specified | slideshare.net |

| Quenching Mechanism | Static and Dynamic | In various organic solvents with CCl₄ | tsijournals.comslideshare.net |

| Stern-Volmer Plot | Non-linear (Positive Deviation) | In various organic solvents with CCl₄ | tsijournals.com |

| Applicable Quenching Model | Sphere of Action | In various organic solvents with CCl₄ | tsijournals.comslideshare.net |

Advanced Analytical and Spectroscopic Characterization of 5 Methyl 2 Phenylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H NMR, ¹³C NMR, or 2D NMR (COSY, HMQC, HMBC) data for 5-Methyl-2-phenylindoline could be located in published literature or spectral databases. While theoretical shifts can be predicted, providing detailed, research-based analysis and data tables as requested is not feasible.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Similarly, specific Gas Chromatography-Mass Spectrometry (GC-MS) or Electron Ionization Mass Spectrometry (EI-MS) data, including retention times and fragmentation patterns for this compound, are not available. Data for the indole (B1671886) analogue shows a molecular ion (M+) peak around m/z 207, but the expected molecular ion for the indoline (B122111) would be at m/z 209. The fragmentation pattern would also differ significantly due to the saturated ring structure of the indoline compared to the stable aromatic indole ring.

Until dedicated synthesis and characterization of this compound are published and made publicly accessible, a comprehensive analytical article as specified cannot be accurately generated.

An article on the advanced analytical and spectroscopic characterization of this compound cannot be generated as requested.

Following a thorough and extensive search for scientific literature and data, it has been determined that there is a significant lack of specific experimental data for the compound "this compound" corresponding to the analytical techniques outlined in the request.

The available search results consistently provide information for the related but structurally distinct compound 5-Methyl-2-phenyl-1H-indole . The key chemical difference is that indoline features a saturated five-membered ring, whereas indole contains a double bond, making it an aromatic heterocyclic compound. This structural difference results in distinct spectroscopic and electrochemical properties.

Consequently, no specific, verifiable data could be located for this compound in the following required areas:

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction Analysis

Electrochemical Analysis

While the theoretical elemental composition can be calculated, the core of the requested article requires detailed research findings and data tables from experimental analysis, which are not available in the public domain for this specific compound based on the conducted searches.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific published studies on the computational and theoretical chemistry of the compound This compound . The existing body of scientific literature does not provide the detailed research findings necessary to thoroughly populate the requested article structure, which includes sections on Quantum Chemical Calculations, Molecular Modeling and Docking Studies, and Quantitative Structure-Activity Relationship (QSAR) Studies focused solely on this specific molecule.

The search for information pertaining to Density Functional Theory (DFT) calculations, ab initio thermochemistry, molecular docking, ligand-protein interaction analysis, and QSAR models for this compound did not yield specific results. While extensive research exists for the broader class of related compounds, such as 2-phenylindole (B188600) derivatives , this information does not directly apply to the saturated indoline structure specified in the request.

Due to the strict requirement to focus solely on this compound and not introduce information from outside the explicit scope, it is not possible to generate a scientifically accurate and detailed article as per the provided outline. The creation of such an article would necessitate speculative data or the incorrect application of findings from structurally different molecules, which would compromise the scientific integrity of the content.

Therefore, the requested article on the "Computational Chemistry and Theoretical Investigations of this compound" cannot be generated at this time. Further computational research and publication on this specific compound are required to provide the necessary data for such a detailed analysis.

Computational Chemistry and Theoretical Investigations of 5 Methyl 2 Phenylindoline

Computational Energetics and Thermodynamic Analysis

Computational methods are pivotal in determining the thermodynamic stability and reactivity of molecules. By calculating properties such as enthalpies of formation and reaction enthalpies, a deeper understanding of the energetic landscape of 5-Methyl-2-phenylindoline can be achieved.

To provide a comparative context, a comprehensive study on 2-phenylindole (B188600) and its N-alkylated derivatives determined their standard molar enthalpies of formation in the gaseous phase. These values offer a valuable reference for estimating the thermodynamic properties of the structurally similar this compound.

| Compound | Experimental Gaseous Standard Molar Enthalpy of Formation (kJ·mol⁻¹) | Computational (G3(MP2)) Gaseous Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|---|

| 2-phenyl-1H-indole | 229.7 ± 4.1 | 231.2 |

| 1-methyl-2-phenylindole | 207.7 ± 4.1 | 204.6 |

| 1-ethyl-2-phenylindole | 183.1 ± 4.2 | 180.3 |

Based on these findings for related indole (B1671886) compounds, it is reasonable to predict that the standard molar enthalpy of formation for this compound would also be a positive value, reflecting its aromatic and strained-ring character. High-level ab initio or density functional theory (DFT) calculations would be necessary to obtain a precise theoretical value for this compound.

The computational determination of reaction enthalpies (ΔrH°) is crucial for predicting the feasibility and energetics of chemical transformations involving this compound. For example, dehydrogenation reactions to form the corresponding indole derivative are of significant interest. The reaction enthalpy for such a process can be calculated by subtracting the computed enthalpy of formation of the reactant (this compound) from that of the product (5-Methyl-2-phenylindole).

Furthermore, computational methods can be employed to calculate the Gibbs free energy of reaction (ΔrG°), which allows for the determination of the equilibrium constant (Keq) for a given reaction via the equation ΔrG° = -RTln(Keq). This is particularly useful for understanding the position of equilibrium in processes such as isomerization, dimerization, or reactions with other molecules. While specific studies on this compound are lacking, the principles can be illustrated by computational studies on the hydrogenation/dehydrogenation of indole, which show the delicate thermodynamic balance in these systems.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound, including its conformational landscape and interactions with biological macromolecules.

The conformational flexibility of this compound is primarily associated with the orientation of the phenyl group at the 2-position relative to the indoline (B122111) ring system. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. Understanding the preferred conformations is essential as it dictates the molecule's shape and how it can interact with its environment, such as the active site of an enzyme.

In the context of drug discovery, MD simulations are instrumental in elucidating the binding kinetics of a ligand to its protein target. By simulating the trajectory of this compound approaching and binding to a receptor, it is possible to calculate key kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff). These parameters provide a more detailed picture of the ligand-receptor interaction than binding affinity alone and are increasingly recognized as critical for predicting a drug's efficacy and duration of action.

While no specific MD simulation studies have been published for this compound, numerous studies on related indole and indoline derivatives highlight the utility of this approach. For instance, MD simulations have been used to study the binding of indole derivatives to various protein targets, revealing the key intermolecular interactions and the role of conformational changes in the binding process. Such studies provide a robust framework for future computational investigations into the dynamic properties and biological interactions of this compound.

Research Applications Beyond Biological Studies

Role in Advanced Materials Science

The indoline (B122111) framework, characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, provides a versatile platform for the development of novel organic materials. The incorporation of a methyl group at the 5-position and a phenyl group at the 2-position in 5-Methyl-2-phenylindoline can modulate its electronic and optical properties, making it a candidate for various applications in materials science.

Indole (B1671886) and its derivatives have garnered attention in the field of organic electronics due to their excellent charge transport characteristics. These compounds can be incorporated into the design of organic semiconductors, which are the fundamental components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The potential for this compound in this area lies in its tunable electronic properties, which can be modified through further chemical functionalization to optimize performance in electronic devices.

The inherent photophysical properties of indole derivatives make them suitable for optoelectronic applications. researchgate.net These compounds can exhibit fluorescence and have been explored as components in materials for light-harvesting and emission. The specific substitutions on this compound can influence its absorption and emission spectra, potentially leading to the development of novel materials for sensors, imaging, and light-based technologies. The design of new π-expanded indoloindolizines has shown promise for creating stable and tunable organic materials for optoelectronic applications. chemrxiv.org

Polyindoles, which are polymers derived from indole monomers, are a class of conducting polymers. wikipedia.org These materials possess electrical conductivity and have potential applications in areas such as antistatic coatings, corrosion inhibitors, and electronic sensors. rsc.org While direct polymerization of this compound is not widely reported, its structure suggests it could serve as a monomer or a building block for the synthesis of novel conducting polymers with tailored properties. The synthesis of a series of conducting polymers based on indole and carbazole (B46965) has been reported, highlighting the versatility of indole derivatives in this field. nih.gov

The following table summarizes the potential roles of this compound in advanced materials science based on the properties of related indole derivatives.

| Application Area | Potential Role of this compound | Relevant Properties of Indole Derivatives |

| Organic Electronic Devices | Building block for organic semiconductors | Good charge transport characteristics |

| Optoelectronic Applications | Component in light-emitting or light-harvesting materials | Tunable photophysical properties, including fluorescence researchgate.net |

| Conducting Polymers | Monomer for the synthesis of novel conducting polymers | Ability to form conjugated polymer chains wikipedia.orgrsc.org |

Indole derivatives are key scaffolds in the dye industry due to their ability to form chromophoric systems. goettingen-research-online.de The extended π-conjugation in molecules containing the indole nucleus can lead to the absorption of visible light, resulting in colored compounds. The historical importance of indigo (B80030), a dimer of indoxyl, underscores the significance of indoles in coloration. britannica.com this compound, with its aromatic substituents, has the potential to be a precursor in the synthesis of novel dyes and pigments with specific color properties and stability. The enzymatic synthesis of indigo dyes from indole derivatives has been explored, offering an environmentally friendly approach to dye production. mdpi.com

Applications in Specialty Chemical Synthesis

The indoline scaffold is a valuable intermediate in organic synthesis. The reactivity of the indoline ring system allows for a variety of chemical transformations, making it a versatile building block for the construction of more complex molecules. This compound can serve as a starting material in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and other functional organic compounds. The synthesis of various substituted indoline derivatives has been a subject of interest for creating compounds with specific biological or material properties.

Utilization as a Chromogenic Agent for Biochemical Assays

Indole derivatives can be utilized in the development of chromogenic substrates for enzymatic assays. researchgate.net The enzymatic conversion of a colorless or non-fluorescent indole derivative into a colored or fluorescent product can be used to detect and quantify the activity of specific enzymes. This principle is employed in various diagnostic and research applications. For instance, the oxidation of indole derivatives can lead to the formation of indigo-type dyes, providing a visual readout for the assay. While specific applications of this compound as a chromogenic agent are not documented, its core structure is amenable to the design of novel substrates for enzyme screening and characterization.

Applications in Agrochemical Research

While direct research on the agrochemical applications of this compound is not extensively documented, studies have been conducted on the broader class of substituted 2-phenyl-1H-indoles for their potential fungicidal properties. One such study involved the synthesis of various substituted 2-phenyl-1H-indoles and evaluated their effectiveness against two significant plant pathogenic fungi: Rhizoctonia solani and Fusarium monilliforme, both of which are known to infect maize. The research found that while the compounds could be successfully synthesized, none of them demonstrated a level of fungicidal activity comparable to the commercial fungicide, Bavistin researchgate.net. This indicates that while the 2-phenylindole (B188600) scaffold has been explored for agrochemical potential, the specific derivatives tested did not show significant promise researchgate.net.

| Fungal Species | Effectiveness Compared to Bavistin |

|---|---|

| Rhizoctonia solani | Less effective |

| Fusarium monilliforme | Less effective |

Intermediate in Complex Organic Synthesis

The indoline and indole frameworks are valuable in organic synthesis, serving as starting points for the creation of more complex molecules. The synthesis of 2-arylindoles, including derivatives like 5-methyl-2-phenylindole, is a well-established area of research. These compounds serve as crucial intermediates for building larger, often biologically active, molecules.

Several synthetic strategies are employed to create the 2-phenylindole core structure. A classic and widely used method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of 2-phenylindole, phenylhydrazine is condensed with acetophenone (B1666503), followed by cyclization chemicalbook.com.

More contemporary methods have also been developed to allow for greater diversity in the resulting indole structures. One such method is a one-pot palladium-catalyzed Sonogashira-type alkynylation coupled with a base-assisted cycloaddition. This powerful technique enables the synthesis of a wide array of 2-arylindole derivatives by combining various substituted 2-iodoanilines with different terminal alkynes nih.gov.

The resulting substituted 2-phenylindoles, such as 5-methylindole, are recognized as valuable intermediates for synthesizing compounds with a range of pharmacological activities wikipedia.org. The core structure allows for further chemical modifications, making it a versatile building block in the development of new chemical entities.

Mechanistic Investigations of Biological Interactions of 5 Methyl 2 Phenylindoline and Analogues

Molecular Target Engagement and Receptor Interaction Mechanisms

The interaction of 5-Methyl-2-phenylindoline analogues with biological targets is a complex process governed by their structural and electronic properties. The 2-phenylindole (B188600) core provides a rigid framework that can be strategically modified to achieve high-affinity binding and selective modulation of cellular pathways. nih.gov

High-Affinity Binding Profile

Derivatives of the 2-phenylindole scaffold are known to exhibit a broad range of pharmacological activities due to their ability to engage with numerous molecular pathways and targets. omicsonline.org The versatility of the indole (B1671886) ring allows for various substitutions, enabling the fine-tuning of binding affinity and selectivity for specific receptors. This adaptability is a key reason why indole is considered a privileged structure in drug discovery. nih.gov The introduction of a methyl group at the 5-position and a phenyl group at the 2-position, as in this compound, influences the molecule's electronic properties and steric profile, which are critical for its interaction with the binding pockets of target proteins.

Modulation of Cellular Signaling Pathways

Indole compounds, including analogues of this compound, are potent modulators of multiple cellular signaling pathways critical in disease progression, particularly in cancer. nih.gov One of the most significant pathways influenced by these compounds is the PI3K/Akt/mTOR signaling cascade. nih.govnih.gov Furthermore, indole derivatives are effective modulators of the downstream transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in inflammation, cell survival, and proliferation. nih.govnih.govcore.ac.uk By targeting key proteins in these pathways, such as Akt and NF-κB, these compounds can inhibit processes like tumor invasion, angiogenesis, and drug resistance. nih.gov

Hydrogen Bonding Role of the Indole/Indoline (B122111) N-H Moiety

The hydrogen bonding capability of the indole N-H group is a crucial factor in the molecular interactions of this compound and its analogues with biological receptors. nih.govnih.gov This N-H moiety commonly acts as a hydrogen bond donor, forming stable interactions with acceptor atoms (like oxygen or nitrogen) in the active sites of enzymes and receptors. mdpi.commdpi.com The importance of this interaction is highlighted in studies of the gramicidin ion channel, where methylation of the indole N-H (preventing it from donating a hydrogen bond) led to a loss of the channel's functional conformation. nih.govnih.gov This demonstrates that the N-H hydrogen bond is essential for maintaining the structural integrity and function of protein-ligand complexes. nih.gov

Specific Receptor and Enzyme Binding Studies

Research into 2-phenylindole derivatives has revealed their activity against a wide array of specific enzymes and receptors involved in various pathologies.

Cyclooxygenase-2 (COX-2): The 2-phenylindole scaffold is a key structural motif for selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The selectivity for COX-2 over COX-1 is attributed to the ability of these molecules to fit into a larger, more accessible active site channel in the COX-2 enzyme. nih.gov Structure-activity relationship (SAR) studies have shown that substituents on the 2-phenyl ring and the indole core are critical for potency and selectivity. nih.govresearchgate.netresearchgate.net For instance, compounds with a methylsulfonyl group on the phenyl ring often exhibit high COX-2 selectivity. researchgate.net Studies on 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole have demonstrated potent in-vivo anti-inflammatory activity, highlighting the favorable contribution of the 5-methyl group. omicsonline.org

| Compound | In-vivo Anti-inflammatory Activity (%) |

|---|---|

| 1-(4-chlorobenzyl)-2-(4(methylsulfonyl)phenyl)-1H-indole | 90.5% omicsonline.org |

| 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole | 75.6% omicsonline.org |

| 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole | 81.1% omicsonline.org |

EGFR, VEGFR-2, and BRAFV600E: In oncology, several protein kinases are key targets for indole derivatives. Analogues have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis. nih.govnih.govmdpi.comdovepress.com Some indole derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2. nih.gov Furthermore, certain 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against the mutated BRAFV600E kinase, a key driver in melanoma. mdpi.comnih.gov Pyrazole and indole derivatives have been investigated for their potent VEGFR-2 and BRAFV600E inhibitory activity. rsc.org

| Compound Series | Target Kinase | Reported Activity (IC50) |

|---|---|---|

| 5-Chloro-indole-2-carboxylate derivatives | EGFR mdpi.com | 68 nM - 89 nM mdpi.comnih.gov |

| 5-Chloro-indole-2-carboxylate derivatives | BRAFV600Emdpi.com | More potent than erlotinib nih.gov |

| 2-thioxoimidazolidin-4-one derivatives | EGFR/VEGFR-2 nih.gov | Superior to sorafenib and erlotinib nih.gov |

| Pyrazolylindolin-2-one based coumarin derivatives | BRAFV600E/VEGFR-2 rsc.org | Dual inhibition demonstrated rsc.org |

TRPV1 and TRPA1: The Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, are ion channels involved in pain and inflammation and are expressed on sensory neurons. nih.govmdpi.com Analogues based on the indole and oxindole scaffolds have been identified as antagonists of these channels. nih.gov Dual antagonists targeting both TRPA1 and TRPV1 are being explored as a promising strategy for pain relief. nih.govkorea.ac.kr

NS5B polymerase: The Hepatitis C Virus (HCV) NS5B polymerase is an essential enzyme for viral replication. acs.org Indole-based compounds have been discovered as potent allosteric inhibitors of this RNA-dependent RNA polymerase. acs.orgnih.govnih.gov These inhibitors bind to a site on the "thumb" domain of the enzyme, distinct from the active site, inducing a conformational change that blocks its function. acs.org

Pks13: Polyketide synthase 13 (Pks13) is a crucial enzyme for the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. nih.govmdpi.com Structure-guided design has led to the development of N-aryl and N-phenylindole derivatives as potent inhibitors of Pks13, showing significant anti-tuberculosis activity. nih.govjohnshopkins.edujohnshopkins.edunih.gov

Lanosterol 14α-demethylase (CYP51): This enzyme is a key player in the biosynthesis of ergosterol in fungi and cholesterol in humans. wikipedia.org It is a major target for antifungal drugs. nih.gov Indole-based derivatives have been designed as non-covalent inhibitors of CYP51, representing a strategy to develop new antifungal agents. nih.gov

NF-κB Signaling Pathways: Indole compounds are known to inhibit the NF-κB signaling pathway. nih.govnih.gov This pathway is constitutively active in many cancers and promotes cell survival by preventing apoptosis. core.ac.uk Indole derivatives can suppress NF-κB activity by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus and the transcription of its target genes. nih.govnih.gov This inhibitory action contributes significantly to the anti-inflammatory and anticancer properties of this class of compounds. nih.govmdpi.commdpi.com

Biochemical Pathway Modulation

The engagement of this compound analogues with various molecular targets leads to the modulation of key biochemical pathways.

Involvement in Metabolic Pathways

The inhibition of enzymes like Lanosterol 14α-demethylase (CYP51) directly implicates these compounds in the sterol biosynthesis pathway. wikipedia.org By blocking this enzyme, they interfere with the production of essential sterols like ergosterol in fungi or cholesterol in mammals. nih.govnih.gov This is a well-established mechanism for antifungal agents and is also being explored for its potential in cholesterol modulation. nih.govmdpi.comuel.br

Additionally, the inhibition of COX-2 by 2-phenylindole analogues directly affects the prostaglandin synthesis pathway. nih.govbrieflands.com Prostaglandins are lipid compounds with hormone-like effects that are central mediators of inflammation. brieflands.com By blocking COX-2, these compounds reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects. nih.gov

Mechanisms of Nucleophilic Attack on Electrophilic Centers

The chemical reactivity of the indoline scaffold is central to its biological interactions. The indole ring system, from which indoline is derived, is characteristically electron-rich and functions as a strong nucleophile. uea.ac.uk This nucleophilicity is primarily centered at the C3 position of the indole ring. uea.ac.uk In the case of this compound, the saturated nature of the five-membered ring alters the electronic distribution compared to indole, but the nitrogen atom retains its nucleophilic character.

The lone pair of electrons on the indoline nitrogen can initiate a nucleophilic attack on electrophilic centers, such as carbonyl carbons, alkyl halides, or activated double bonds within biological macromolecules. This fundamental reaction involves the donation of an electron pair from the nucleophile (the indoline derivative) to an electrophile to form a new covalent bond. While the indole heterocycle is typically exploited for its nucleophilic character, rendering it susceptible to attack by nucleophiles is rare. nih.gov However, modifications to the ring system, such as the introduction of a 1-hydroxy group, can facilitate nucleophilic substitution reactions where the indole derivative itself acts as the electrophile. core.ac.uk

In the context of this compound, the presence of the methyl group at the 5-position acts as an electron-donating group, which can further enhance the nucleophilicity of the aromatic ring. This increased electron density can facilitate attacks on electrophilic sites, potentially modulating the function of target proteins or enzymes through covalent modification.

Antioxidant Mechanisms: Radical Scavenging Activity

Indole derivatives are recognized for their antioxidant properties, primarily through their ability to scavenge free radicals. nih.govnih.gov The mechanism of action is often attributed to the ability of the indole nucleus to donate a hydrogen atom from the N-H group or a hydrogen atom from a hydroxyl substituent on the aromatic ring to a free radical, thereby neutralizing it.

Studies on various indolic compounds have demonstrated potent inhibition of lipid peroxidation and the scavenging of superoxide and hydroxyl radicals. nih.gov The antioxidant capacity is highly dependent on the substituents attached to the indole ring. For instance, the presence of electron-donating groups, such as hydroxyl or methoxy groups, significantly enhances radical scavenging activity. mdpi.com A hydroxyl group, in particular, can stabilize the resulting phenoxy radical through resonance after donating a hydrogen atom. mdpi.com

Mechanism of Efflux Pump Inhibition (e.g., NorA)

Bacterial efflux pumps are a significant cause of multidrug resistance (MDR), as they actively transport antibiotics out of the bacterial cell. nih.govimperial.tech Indole and 2-phenylindole derivatives have emerged as a promising class of efflux pump inhibitors (EPIs), particularly against the NorA efflux pump of Staphylococcus aureus. nih.govnih.govnih.gov NorA is a major facilitator of resistance to fluoroquinolones like ciprofloxacin. imperial.technih.gov

The mechanism of inhibition by 2-phenylindole analogues involves blocking the pump's activity, thereby increasing the intracellular concentration of the antibiotic to effective levels. imperial.tech These inhibitors are thought to act by binding to the efflux pump, potentially within the substrate-binding pocket or allosteric sites, which interferes with the conformational changes necessary for substrate transport. This binding may disrupt the proton motive force that powers the pump. nih.gov

Structure-activity relationship (SAR) studies on 2-aryl-1H-indoles have provided insight into the inhibitory mechanism. For example, the compound 5-nitro-2-phenylindole has been identified as a promising lead structure. nih.gov Research indicates that the nitro group at the 5-position is crucial for synergistic activity with antibiotics. researchgate.net The mechanism is not only direct inhibition but can also involve the downregulation of the efflux pump gene at the transcriptional level. nih.govresearchgate.net

| Compound Analogue | Substitution on Phenyl Ring | Substitution at Indole C5 | Potentiation of Berberine MIC (S. aureus K2378) |

| INF55 (Lead) | Unsubstituted | NO₂ | 13.3-fold |

| Analogue 1 | 3-methoxycarbonyl | NO₂ | >13.3-fold |

| Analogue 2 | Unsubstituted | H | No Potentiation |

| Analogue 3 | Unsubstituted | CN | Potentiation Observed |

This table presents data on analogues of 2-phenylindole and their ability to inhibit the NorA efflux pump, indicated by the potentiation of the antibacterial agent berberine. Data synthesized from studies on 2-aryl-1H-indole derivatives. nih.govresearchgate.net

Inhibition of Viral Replication Pathways

Substituted indoline and indole derivatives have been investigated for their antiviral properties against a range of viruses, including Dengue virus (DENV) and Human Immunodeficiency Virus (HIV). google.comnih.govacs.org The mechanisms of action are specific to the virus and the viral life cycle stage being targeted.

For HIV, certain indole-based compounds act as fusion inhibitors. acs.orgnih.gov They are designed to target the gp41 protein, which is essential for the fusion of the viral envelope with the host cell membrane. By binding to a conserved hydrophobic pocket on gp41, these inhibitors prevent the conformational changes required for membrane fusion, thus halting viral entry into the host cell. acs.orgnih.gov

In the case of DENV, substituted indoline derivatives have been shown to potently inhibit viral proliferation across all four serotypes. google.comkisti.re.kr The precise mechanism can involve the inhibition of key viral enzymes, such as the RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome. nih.gov By blocking these critical viral processes, the compounds effectively stop the propagation of the virus. nih.gov

Tubulin Polymerization Inhibition Mechanisms

Microtubules are dynamic cellular structures composed of α/β-tubulin dimers that are essential for cell division, motility, and shape. nih.gov They are a key target for anticancer drugs. A significant number of indole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govsemanticscholar.orgdntb.gov.ua These agents typically bind to the colchicine-binding site on β-tubulin. nih.govacs.org

The binding of an indole-based inhibitor to the colchicine site interferes with the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells. nih.gov The 2-phenylindole scaffold is a common feature in this class of inhibitors. nih.gov

SAR studies have revealed that the substitution pattern on both the indole ring and the 2-phenyl moiety is critical for activity. For example, modifications can enhance binding affinity and improve pharmacological properties. nih.govacs.org

| Compound Class | Key Structural Features | Tubulin IC₅₀ (µM) | Reference Cell Line |

| Indole-based CA-4 Analogue (1k) | 6-heterocyclyl-1H-indole with TMP group | 0.58 | MCF-7 |

| Aroylindole (5m) | C6-methoxy group on indole | 0.37 | Various |

| Indirubin (Bis-indole) | Bis-indole alkaloid structure | ~40 (antiproliferative IC₅₀) | HeLa |

This table shows the tubulin polymerization inhibitory activity for different classes of indole-based compounds. IC₅₀ values represent the concentration required to inhibit tubulin polymerization by 50%. Data is based on various indole derivatives, not specifically this compound. nih.gov

DNA Interaction and Topoisomerase Modulation

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. nih.gov They are validated targets for anticancer drugs. mdpi.com Certain indole derivatives have been shown to inhibit the activity of topoisomerase I and/or II. nih.gov

These compounds can act as catalytic inhibitors, meaning they interfere with the enzymatic function of the topoisomerase without trapping the enzyme-DNA cleavage complex (a mechanism used by "topoisomerase poisons" like etoposide). nih.gov The inhibition prevents the enzyme from re-ligating the DNA strand breaks it creates, which can lead to an accumulation of DNA damage and cell death. news-medical.net Some pyrazolo[1,5-a]indole derivatives have been identified as dual inhibitors of topoisomerase I and II. nih.gov

The mechanism can also involve direct interaction with DNA through intercalation. Planar aromatic structures, like the indole nucleus, can insert themselves between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with the binding of enzymes like topoisomerases and polymerases, and thus inhibiting their function. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues influences their biological potency across different targets. nih.gov

For Efflux Pump Inhibition: In 2-aryl-1H-indole inhibitors of the NorA pump, a nitro group at the C5 position of the indole ring is often critical for high potency. nih.govresearchgate.net Replacing the nitro group with hydrogen typically leads to a loss of activity. Substitutions on the 2-phenyl ring also modulate activity, with groups like methoxycarbonyl at the meta-position enhancing inhibitory effects. nih.gov

For Tubulin Polymerization Inhibition: In indole-based tubulin inhibitors that bind to the colchicine site, the 2-phenyl ring often mimics the trimethoxyphenyl (TMP) A-ring of combretastatin A-4. nih.gov The substitution pattern on this phenyl ring is crucial. Additionally, substitutions on the indole nucleus, such as at the C6 position, can significantly impact antiproliferative activity. The nature of the linker between the indole and other aromatic moieties also plays a key role. nih.govacs.org

For Antiviral Activity: For indole-based HIV fusion inhibitors, the connectivity and relative orientation of the aromatic rings are paramount. Studies on bisindole compounds have shown that specific linkages (e.g., 6-6' linkage) and substitutions on benzyl groups attached to the indole nitrogen can dramatically improve potency, resulting in submicromolar activity. acs.orgnih.gov

For Topoisomerase Inhibition: In pyrazolo[1,5-a]indole derivatives, the presence and position of hydroxyl groups can determine the specificity of inhibition. For instance, a hydroxyl group at the C6 position was found to confer strong inhibitory activity against topoisomerase I. nih.gov

Influence of Substituent Nature and Position on Biological Activity

The biological activity of the 2-phenylindoline (B1614884) scaffold is highly sensitive to the nature and position of substituents on both the indoline and phenyl rings. Modifications can significantly impact the compound's potency and selectivity across various biological targets, including enzymes and receptors involved in cancer and infectious diseases.

Methyl Group: The presence of a methyl group, as in this compound, can have varied effects. Studies on related indole derivatives have shown that methylation can either enhance or decrease biological activity depending on its position. For instance, in a series of N-phenylindole derivatives, the introduction of a methyl group at certain positions of the N-phenyl ring was found to be favorable for antitubercular activity. Conversely, in other contexts, the addition of a methyl group can lead to a decrease in potency due to steric hindrance or unfavorable electronic alterations. nih.gov

Phenyl Group: The phenyl group at the 2-position is a critical pharmacophoric element. Its orientation and electronic properties can be modulated by substituents. For example, substitutions on the phenyl ring of 2-phenylindole derivatives have been extensively studied for their impact on anticancer activity. Electron-withdrawing groups like halogens (fluoro, chloro, bromo) and electron-donating groups such as methoxy at different positions on the phenyl ring can significantly alter the antiproliferative effects of these compounds. nih.govomicsonline.org For instance, some studies have indicated that a 4-chlorophenyl substitution can enhance anti-inflammatory activity. nih.gov

Halogens: Halogen substituents on either the indoline or the phenyl ring can influence activity through a combination of electronic and lipophilic effects. In many cases, the introduction of a halogen atom like chlorine or fluorine can enhance the biological potency of a compound. This is often attributed to increased membrane permeability and favorable interactions with the target protein. For example, the presence of a 5-chloro substituent on the indolyl moiety has been shown to enhance the cytotoxic activity and ligand efficiency of certain indole derivatives against breast cancer cell lines. mdpi.com

Electron-Donating Groups: Electron-donating groups, such as methoxy (OCH3), can also modulate biological activity. The position of these groups is crucial. For example, in some series of anticancer compounds, a methoxy group at the para position of the phenyl ring was found to be beneficial for activity, potentially through hydrogen bond interactions within the target's binding site. mdpi.com The presence of a 5-methoxy-indolyl-methylidene fragment has been shown to positively influence ligand efficiency in certain QSAR models for anticancer activity. mdpi.com

The following table summarizes the general influence of various substituents on the biological activity of 2-phenylindoline and related indole scaffolds based on available research.

| Substituent | Position | General Effect on Biological Activity | Potential Rationale |

| Methyl | Indoline C5 | Can either increase or decrease activity depending on the target. | Steric bulk, alteration of electronic properties. nih.gov |

| Phenyl | Indoline C2 | Essential for activity; substitution pattern is critical. | Core scaffold for target interaction. nih.govomicsonline.org |

| Halogens (Cl, F, Br) | Phenyl ring / Indoline ring | Often enhances activity. | Increased lipophilicity, favorable electronic interactions. mdpi.com |

| Electron-Donating Groups (e.g., OCH3) | Phenyl ring | Can enhance activity, position-dependent. | Potential for hydrogen bonding, altered electronics. mdpi.com |

Steric and Electronic Effects on Target Binding

The interaction of this compound and its analogues with biological targets is governed by a delicate interplay of steric and electronic effects. These factors determine the compound's ability to fit into the binding site of a protein and form stable interactions.

Electronic Effects: The electronic properties of the substituents, such as their ability to donate or withdraw electrons, significantly influence the electrostatic interactions with the target protein. Electron-withdrawing groups on the phenyl ring can alter the charge distribution of the molecule, potentially leading to stronger hydrogen bonds or dipole-dipole interactions with amino acid residues in the binding site. Conversely, electron-donating groups can also modulate these interactions. The Hammett constant is a common descriptor used in QSAR studies to quantify the electronic influence of substituents. psgcas.ac.in The electronic nature of the substituents on the 2-phenylindoline scaffold can impact key interactions like hydrogen bonding and pi-stacking, which are often crucial for potent biological activity.

The interplay of these effects is complex. For example, a substituent might have a favorable electronic effect but an unfavorable steric effect, leading to a net decrease in activity. Therefore, a balanced consideration of both steric and electronic properties is essential for understanding and predicting the biological activity of this compound analogues.

Rational Design Principles for Enhanced Efficacy

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the mechanism of action. mdpi.com For this compound and its analogues, several rational design principles can be applied to enhance their efficacy.

One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or computational modeling. By visualizing the binding pocket, medicinal chemists can design molecules that fit precisely and form optimal interactions with key amino acid residues. Molecular docking studies are frequently employed to predict the binding mode and affinity of newly designed analogues, guiding the synthetic efforts towards more potent compounds. nih.govmdpi.com

Another approach is ligand-based drug design , which is employed when the 3D structure of the target is unknown. This method relies on the knowledge of existing active molecules. By identifying the common structural features (pharmacophore) responsible for the biological activity of a series of compounds, new molecules with improved properties can be designed. QSAR models, which correlate the physicochemical properties of molecules with their biological activity, are a powerful tool in ligand-based design. mdpi.comresearchgate.net

A common tactic in rational design is scaffold hopping , where the core structure of a known active compound is replaced with a different scaffold that maintains the key pharmacophoric features. This can lead to compounds with improved pharmacokinetic properties or novel intellectual property. For instance, the indoline scaffold itself can be considered a "privileged scaffold" due to its ability to bind to a variety of biological targets. nih.gov

Furthermore, the introduction of specific functional groups to block metabolic soft spots, thereby improving metabolic stability and oral bioavailability, is a crucial aspect of rational drug design. The strategic placement of a methyl group, for example, can sometimes prevent unwanted metabolic reactions. nih.gov

Comparative Analysis with Structurally Similar Scaffolds

To better understand the unique contribution of the this compound scaffold to biological activity, it is insightful to compare it with structurally similar heterocyclic systems.

Indole vs. Indoline: The indoline scaffold is a saturated analogue of the indole ring. This seemingly minor structural change can have a profound impact on the three-dimensional shape and electronic properties of the molecule. The sp3-hybridized carbons in the indoline ring lead to a more flexible and non-planar structure compared to the planar indole ring. This difference in conformation can significantly affect how the molecule interacts with a target's binding site. While both scaffolds are prevalent in biologically active compounds, the choice between an indole and an indoline core can lead to altered potency, selectivity, and pharmacokinetic profiles.

Other Heterocyclic Scaffolds: A broader comparison can be made with other "privileged scaffolds" in medicinal chemistry, such as quinolones and thiazolopyridines. mdpi.commdpi.com For example, a study on novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated significant antimicrobial activity. mdpi.com By comparing the structure-activity relationships of these different scaffolds against the same biological target, researchers can gain valuable insights into the optimal geometric and electronic requirements for potent activity.

The following table provides a brief comparison of key features of these scaffolds:

| Scaffold | Key Structural Features | Potential Impact on Biological Activity |

| This compound | Saturated five-membered ring fused to a benzene (B151609) ring; phenyl group at C2; methyl group at C5. | Non-planar, flexible structure. Methyl group influences steric and electronic properties. |

| 2-Phenylindole | Aromatic five-membered ring fused to a benzene ring; phenyl group at C2. | Planar, rigid structure. Different electronic properties compared to indoline. |

| 2-Phenylbenzimidazole | Imidazole ring fused to a benzene ring; phenyl group at C2. | Can act as both hydrogen bond donor and acceptor. Different electronic distribution. researchgate.net |

| Thiazolopyridine | Fused thiazole and pyridine rings. | Different heteroatom composition and arrangement, leading to distinct electronic and steric profiles. mdpi.com |

Future Research Directions and Emerging Paradigms in the Study of 5 Methyl 2 Phenylindoline

The indoline (B122111) scaffold, a core component of numerous natural products and synthetic compounds, continues to be a focal point of intensive research in medicinal and materials chemistry. Within this class, 5-Methyl-2-phenylindoline represents a specific structure whose potential is still being uncovered. Future research is poised to expand upon the foundational knowledge of this compound, exploring its isomers, developing novel therapeutic strategies, creating sustainable synthetic methods, and discovering new applications.

Q & A

Q. What mechanistic insights can be gained from studying the metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.